molecular formula C13H14N4O4 B14539003 6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 62348-39-4

6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14539003
CAS No.: 62348-39-4
M. Wt: 290.27 g/mol
InChI Key: BZNKWMXAESIUIL-UHFFFAOYSA-N
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Description

6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl(3-methylphenyl)amine with a nitropyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-[Ethyl(3-methylphenyl)amino]-5-aminopyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[Ethyl(3-methylphenyl)amino]-5-aminopyrimidine-2,4(1H,3H)-dione
  • 6-[Ethyl(3-methylphenyl)amino]-5-chloropyrimidine-2,4(1H,3H)-dione

Uniqueness

6-[Ethyl(3-methylphenyl)amino]-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to its specific nitro group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62348-39-4

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

6-(N-ethyl-3-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O4/c1-3-16(9-6-4-5-8(2)7-9)11-10(17(20)21)12(18)15-13(19)14-11/h4-7H,3H2,1-2H3,(H2,14,15,18,19)

InChI Key

BZNKWMXAESIUIL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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